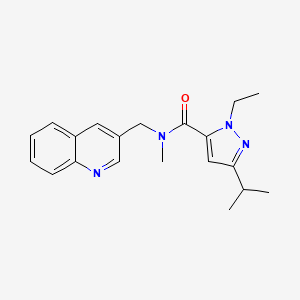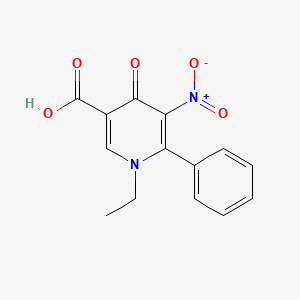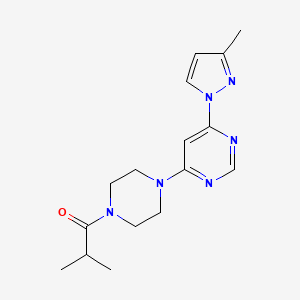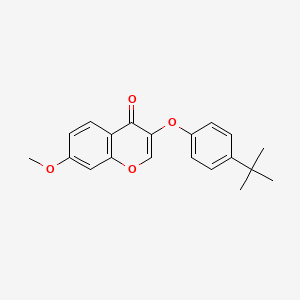
1-ethyl-3-isopropyl-N-methyl-N-(3-quinolinylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves several key steps, including the reaction of appropriate precursors under conditions that favor the formation of the pyrazole ring. Techniques such as Claisen–Schmidt condensation and cyclocondensation are commonly employed. For instance, a study by Prasath et al. (2015) described the efficient synthesis of pyrazole-appended quinolinyl chalcones using ultrasonic methods, showcasing the versatility of synthesis techniques for such compounds (Prasath et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which significantly influences their chemical behavior. X-ray crystallography provides detailed insights into the compound's structure, revealing aspects such as bond lengths, angles, and conformations. For example, Viveka et al. (2016) conducted a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, detailing its structure through X-ray diffraction and demonstrating the importance of structural analysis in understanding these compounds' properties (Viveka et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including substitutions, additions, and cycloadditions, which can modify their chemical properties significantly. These reactions are crucial for functionalizing the pyrazole core, thereby tailoring the compounds for specific applications. The study by Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights the diverse reactivity of pyrazole derivatives (Martins et al., 2002).
Wissenschaftliche Forschungsanwendungen
Quinoxalines and Related Compounds
Quinoxalines, including their derivatives like quinazolines and pyrimidines, are heterocyclic compounds known for a wide range of applications in pharmaceuticals, dyes, and as catalysts ligands. These compounds have been investigated for their antitumoral properties and their role in developing various organic materials and nanoscience applications. Quinoxalines are synthesized through condensation reactions and have been explored for their potential in creating advanced materials with applications in semiconductors, sensors, and energy storage (Aastha Pareek and Dharma Kishor, 2015; J. Segura et al., 2015).
Cannabinoid Receptor Agonists and Antagonists
Research on compounds acting as cannabinoid receptor agonists and antagonists has explored a wide array of chemical structures, including quinolines. These receptors are involved in various biochemical processes, making them interesting therapeutic targets for drug research (P. Goya & N. Jagerovic, 2000).
Biomarkers for Investigating Tobacco and Cancer
The study of human urinary carcinogen metabolites provides insights into the effects of tobacco and cancer, highlighting the role of various compounds, including quinolines, in biomedical research (S. Hecht, 2002).
Immune Response Modifiers
Imiquimod and its analogues, containing quinoline motifs, have been investigated for their ability to activate the immune system through localized induction of cytokines. These compounds have been used as topical agents for treating various skin disorders (T. Syed, 2001).
Synthesis of Heterocycles
The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights their value as building blocks for synthesizing a broad range of heterocyclic compounds. These molecules play a crucial role in the development of dyes and other heterocyclic compounds, showcasing the versatility of pyrazoline derivatives in synthetic chemistry (M. A. Gomaa & H. Ali, 2020).
Eigenschaften
IUPAC Name |
2-ethyl-N-methyl-5-propan-2-yl-N-(quinolin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-5-24-19(11-18(22-24)14(2)3)20(25)23(4)13-15-10-16-8-6-7-9-17(16)21-12-15/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPDFJNZPXICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N(C)CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)
![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5520255.png)


![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)
![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)

